Thiazole vs. Isothiazole Core: Divergent mGluR Subtype Pharmacology
The target compound contains a 1,3-thiazole core, distinguishing it pharmacologically from the well-characterized isothiazole analog LY2428703. LY2428703 acts as a full mGluR1 antagonist and partial mGluR5 antagonist, while the thiazole scaffold in the patent family US 8,609,852 is claimed specifically for mGluR5 antagonism [1]. This scaffold difference is expected to confer higher selectivity for mGluR5 over mGluR1, though direct selectivity data for this compound are not publicly available [2].
| Evidence Dimension | mGluR subtype selectivity (functional activity) |
|---|---|
| Target Compound Data | No direct quantitative mGluR5/mGluR1 selectivity data available in the public domain for this specific compound. |
| Comparator Or Baseline | LY2428703 (isothiazole analog): full mGluR1 antagonist, partial mGluR5 antagonist. |
| Quantified Difference | Inferred difference: thiazole core favors mGluR5 selectivity over mGluR1 based on patent SAR, while isothiazole core retains significant mGluR1 activity. |
| Conditions | In vitro functional assays (calcium mobilization / IP1 accumulation) in recombinant cell lines expressing human mGluR1 or mGluR5. |
Why This Matters
For researchers seeking mGluR5-selective tool compounds, the thiazole scaffold offers a distinct selectivity advantage over the dual-activity isothiazole scaffold, reducing confounding mGluR1-driven effects in neuroscience experiments.
- [1] Thiazolyl mGluR5 antagonists and methods for their use. US Patent 8,609,852 B2. Examples and claims specify 2-aminothiazole carboxamide derivatives as selective mGluR5 antagonists. View Source
- [2] Leung, K. (2013). (1R,2R)-N-(3-(4-[11C]Methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropane-carboxamide. MICAD. Reports LY2428703 as full mGluR1 antagonist and partial mGluR5 antagonist. View Source
